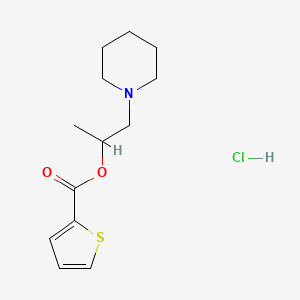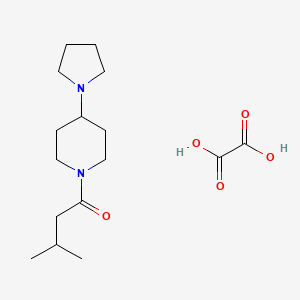![molecular formula C20H29N3O6 B3969112 1-[1-(3-nitrobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969112.png)
1-[1-(3-nitrobenzyl)-4-piperidinyl]azepane oxalate
Übersicht
Beschreibung
1-[1-(3-nitrobenzyl)-4-piperidinyl]azepane oxalate, also known as JNJ-7925476, is a chemical compound that has gained attention in the scientific community for its potential use in pharmacological research.
Wirkmechanismus
The mechanism of action of 1-[1-(3-nitrobenzyl)-4-piperidinyl]azepane oxalate is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). SSRIs are a class of drugs that increase the levels of serotonin in the brain, which can help to regulate mood and reduce anxiety. This compound has also been shown to have affinity for other neurotransmitter receptors, including the dopamine transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the increase of extracellular serotonin levels in the brain. This increase in serotonin levels may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. This reduction in HPA axis activity may contribute to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[1-(3-nitrobenzyl)-4-piperidinyl]azepane oxalate in lab experiments is its high yield and efficiency of synthesis. Additionally, its potential use in the treatment of depression, anxiety, and addiction makes it a valuable tool for pharmacological research. However, one limitation of using this compound is the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-[1-(3-nitrobenzyl)-4-piperidinyl]azepane oxalate. One area of interest is its potential use in the treatment of depression, anxiety, and addiction in humans. Further studies are needed to determine its safety and efficacy in humans. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, this compound may have potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia, which could be explored in future studies.
Conclusion
This compound is a chemical compound that has gained attention in the scientific community for its potential use in pharmacological research. Its efficient synthesis method, potential use in the treatment of depression, anxiety, and addiction, and its various biochemical and physiological effects make it a valuable tool for researchers. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential use in the treatment of other psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-nitrobenzyl)-4-piperidinyl]azepane oxalate has been used in various scientific research studies, including those focused on the treatment of depression, anxiety, and addiction. In one study, this compound was found to have antidepressant effects in animal models, suggesting its potential use in the treatment of depression. Additionally, this compound has been shown to reduce anxiety-like behavior in rats, indicating its potential use in the treatment of anxiety disorders. In another study, this compound was found to reduce cocaine-seeking behavior in rats, suggesting its potential use in the treatment of addiction.
Eigenschaften
IUPAC Name |
1-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2.C2H2O4/c22-21(23)18-7-5-6-16(14-18)15-19-12-8-17(9-13-19)20-10-3-1-2-4-11-20;3-1(4)2(5)6/h5-7,14,17H,1-4,8-13,15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBURLFARVKRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-biphenylylcarbonyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3969029.png)
![2-({[1-(2-thienyl)ethyl]amino}carbonyl)benzoic acid](/img/structure/B3969034.png)
![1-[1-(2-methoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969052.png)


![1-[(2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B3969065.png)

![3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide](/img/structure/B3969084.png)
![N-allyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3969091.png)
![4-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969095.png)
![3-cyclobutyl-5-[1-(3-methoxyphenyl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3969108.png)
![1'-[(4-methoxyphenyl)sulfonyl]-1,4'-bipiperidine oxalate](/img/structure/B3969133.png)
![methyl 2-{[3-(2-chlorophenyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B3969141.png)
![2-(4-chlorophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B3969149.png)